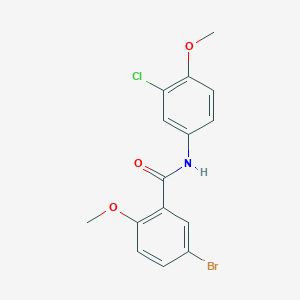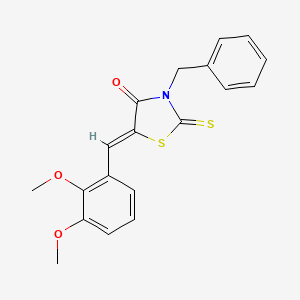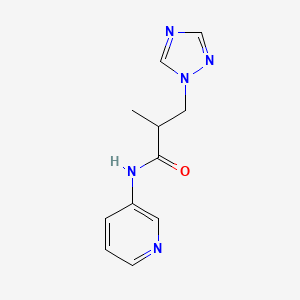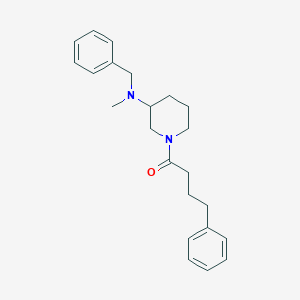
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide, also known as BCI-121, is a chemical compound that has shown potential in scientific research. It is a benzamide derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein kinase C (PKC). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. PKC is an enzyme that plays a role in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to increase the levels of acetylated histones, which can lead to changes in gene expression. In addition, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which can promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide in lab experiments is its potential in treating various diseases. It has been shown to have anticancer and neuroprotective properties, which can be useful in developing new treatments for cancer and neurodegenerative diseases. However, one limitation of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Direcciones Futuras
There are several future directions for studying 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide. One direction is to further investigate its mechanism of action. Understanding how this compound works can lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another direction is to study the potential side effects of this compound. This can help determine its safety and efficacy in treating various diseases. Finally, future research can focus on developing new derivatives of this compound that have improved properties such as increased potency and selectivity.
Métodos De Síntesis
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with 5-bromo-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction yields this compound. The compound can be further purified using column chromatography to obtain a pure product.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide has been studied for its potential in treating various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties that can prevent the degeneration of neurons.
Propiedades
IUPAC Name |
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-13-5-3-9(16)7-11(13)15(19)18-10-4-6-14(21-2)12(17)8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIWKSYRKIFJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6102052.png)
![2-[4-cycloheptyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102071.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6102075.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6102081.png)
![ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B6102089.png)
![5-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-(3-furylmethyl)-2-thiophenecarboxamide](/img/structure/B6102095.png)

![2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6102104.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol](/img/structure/B6102105.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102113.png)


![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)
